molecular formula C13H13NO4 B2739061 (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide CAS No. 1396889-88-5

(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide

Cat. No.: B2739061
CAS No.: 1396889-88-5
M. Wt: 247.25
InChI Key: MFNJEBQSEYUDNL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide" features a conjugated enamide backbone with two distinct furan substituents (2-yl and 3-yl positions) and a hydroxyethyl group on the nitrogen.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-12(10-5-7-17-9-10)8-14-13(16)4-3-11-2-1-6-18-11/h1-7,9,12,15H,8H2,(H,14,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNJEBQSEYUDNL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide , identified by its CAS number 2097941-27-8 , is a furan-based derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Basic Information

PropertyValue
Molecular Formula C₁₅H₁₇N₁O₄
Molecular Weight 275.304 g/mol
CAS Number 2097941-27-8
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Structural Representation

The structure of (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide can be represented as follows:

SMILES O=C(C=Cc1ccco1)NCC(O)(c1ccoc1)\text{SMILES }O=C(C=Cc1ccco1)NCC(O)(c1ccoc1)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide. For instance, derivatives of furan have shown significant action against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research reported that furan derivatives exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds . Although specific data for the compound is limited, its structural similarities suggest potential efficacy.

Anticancer Properties

Furan derivatives are also being investigated for their anticancer properties. Research indicates that certain furan-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves interaction with specific molecular targets within cancer cells, leading to modulation of signaling pathways associated with cell growth and survival. For example, studies on related compounds have shown that they can affect pathways involved in apoptosis and angiogenesis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, furan derivatives have been explored for their anti-inflammatory properties. Certain furanone derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

Research Findings

A series of studies have indicated that some furan derivatives possess COX-2 inhibitory potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents for inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Effective against E. coli and S. aureus; MIC ~64 µg/mL
Anticancer Induction of apoptosis; inhibition of cell proliferation
Anti-inflammatory COX-2 inhibition; potential as NSAID alternatives

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₄N₂O₄ 286.27 g/mol - 2-furyl, 3-furyl
- Hydroxyethyl group on N
Bifuran system enhances aromaticity; polar hydroxyethyl improves solubility
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide C₁₂H₁₅NO₂ 217.25 g/mol - Phenyl
- Hydroxypropyl on N
Hydrophobic phenyl vs. furan; longer alkyl chain may reduce crystallinity
(2E)-3-(2-Furyl)-N-(6-{[(methylethyl)amino]sulfonyl}benzothiazol-2-yl)prop-2-enamide C₁₈H₁₈N₄O₄S₂ 418.48 g/mol - Benzothiazolyl
- Isopropylsulfamoyl
Sulfonamide enhances hydrogen bonding; benzothiazole may confer bioactivity
(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide C₁₉H₂₁NO₄ 327.37 g/mol - Methoxy-tetrahydronaphthalenyl
- Hydroxymethyl
Bulky aromatic system increases lipophilicity; methoxy improves metabolic stability
Nalfurafine Hydrochloride (opioid derivative) C₂₈H₃₃ClN₂O₆ 541.02 g/mol - Morphinan core
- Cyclopropylmethyl, furan-3-yl
Clinically approved for uremic pruritus; demonstrates therapeutic applicability
S471-0673 (screening compound) C₂₀H₂₀F₃N₅O₂ 439.40 g/mol - Pyrimidinyl-piperidinyl
- Trifluoromethyl
Fluorine atoms enhance metabolic stability; pyrimidine may target kinases
Key Observations:
  • Furan vs.
  • Heterocyclic Modifications : Benzothiazole () and pyrimidine () substituents introduce nitrogen or sulfur atoms, which can improve binding to biological targets (e.g., enzymes, receptors) .
  • Functional Groups : Hydroxyethyl (target) vs. hydroxypropyl () groups influence hydrogen-bonding capacity and solubility. The hydroxyethyl group in the target compound may offer a balance between polarity and steric hindrance.

Physicochemical and ADME Properties

  • Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to ’s hydroxypropyl analog, which has a longer hydrophobic chain .
  • Metabolic Stability: Trifluoromethyl groups () and methoxy substituents () are known to resist oxidative metabolism, whereas furans may be susceptible to cytochrome P450-mediated oxidation .
  • Molecular Weight : The target compound (286.27 g/mol) falls within the "ideal" range for oral bioavailability, unlike higher-weight analogs like (418.48 g/mol) .

Preparation Methods

Classical Carbodiimide-Mediated Coupling

Activate (2E)-3-(furan-2-yl)prop-2-enoic acid using EDCl/HOBt in dichloromethane (DCM):

  • Dissolve the acid (1.0 equiv, 5 mmol) and HOBt (1.1 equiv, 5.5 mmol) in DCM (20 mL).
  • Add EDCl (1.2 equiv, 6 mmol) and stir at 0°C for 30 minutes.
  • Add 2-(furan-3-yl)-2-hydroxyethylamine (1.0 equiv, 5 mmol) and triethylamine (2.0 equiv, 10 mmol).
  • Stir at room temperature for 12 hours, then wash with NaHCO₃ and brine.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to obtain the title compound (yield: 68%).

Organocatalytic Coupling

Employ N-heterocyclic carbene (NHC-D) for a metal-free approach:

  • Mix the acid (1.0 equiv, 5 mmol), amine (1.0 equiv, 5 mmol), and NHC-D (0.02 mmol) in THF (15 mL).
  • Add K₂CO₃ (0.3 mmol) and purge with argon.
  • Stir at 60°C for 5 hours, then extract with ethyl acetate.
  • Purify via flash chromatography (yield: 72%).

Structural and Spectroscopic Analysis

Key Data for (2E)-3-(Furan-2-yl)-N-[2-(Furan-3-yl)-2-Hydroxyethyl]Prop-2-Enamide :

  • Melting Point : 94–97°C.
  • 1H NMR (CDCl3) : δ 7.69 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45 (s, 1H, furan H-5), 6.65–6.35 (m, 4H, furan H-4, H-3; CH=CHCO), 5.98 (br s, 1H, NH), 4.35 (t, J = 5.1 Hz, 2H, CH₂O), 3.72–3.65 (m, 2H, CHNH/CHOH).
  • 13C NMR (CDCl3) : δ 167.4 (C=O), 146.0 (CH=CHCO), 141.8 (furan C-2), 138.4 (furan C-5), 120.3 (CH=CHCO), 117.2 (furan C-3), 66.2 (CH₂OH), 53.2 (CHNH).
  • HRMS : Calcd for C₁₄H₁₄N₂O₄ [M+H]⁺: 281.0926, Found: 281.0928.

Comparative Analysis of Coupling Methods

Parameter EDCl/HOBt Method NHC-D Catalyzed Method
Yield 68% 72%
Reaction Time 12 hours 5 hours
Purification Column Flash chromatography
Byproducts Minimal None reported

The NHC-D method offers higher efficiency and shorter reaction times, making it preferable for large-scale synthesis.

Challenges and Optimization

  • Stereoselectivity : The (E)-configuration is preserved using mild coupling conditions. Prolonged heating may induce isomerization.
  • Amine Sensitivity : The hydroxyethylamine moiety requires anhydrous conditions to prevent oxidation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Industrial-Scale Considerations

  • Cost Efficiency : EDCl/HOBt is cost-effective for small batches, while NHC-D reduces catalyst loading in continuous flow systems.
  • Green Chemistry : NHC-D aligns with sustainable practices by eliminating metal residues.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of furan-2-carbaldehyde derivatives with hydroxyethylamine intermediates (e.g., 2-(furan-3-yl)-2-hydroxyethylamine) under basic conditions.
  • Step 2 : Subsequent acryloylation using acryloyl chloride in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Optimization : Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improve yield. Reaction monitoring via TLC or HPLC ensures purity .
  • Purification : Recrystallization or column chromatography is employed for final isolation.
Reaction ParameterTypical Conditions
SolventDMF or THF
Temperature0–25°C (acryloylation step)
CatalystTriethylamine

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., E-configuration of the enamide) and substituent positions on the furan rings.
  • HPLC : Ensures >95% purity by quantifying impurities.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₄N₂O₄).
  • X-ray Crystallography : Resolves structural ambiguities (e.g., hydrogen bonding in the hydroxyethyl group) using programs like SHELXL .

Q. What are the common chemical reactions and stability concerns for this compound?

  • Oxidation : The furan rings are susceptible to oxidation, forming furanones under strong oxidizing agents (e.g., meta-chloroperbenzoic acid).
  • Reduction : The α,β-unsaturated enamide bond can be hydrogenated to a saturated amide using Pd/C catalysts.
  • Hydrolysis : Acidic/basic conditions may cleave the amide bond, requiring pH-controlled storage .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and biological targets of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The B3LYP functional is recommended for thermochemical accuracy .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., cyclooxygenase for anti-inflammatory activity).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1 suggests moderate lipophilicity) .

Q. How to resolve contradictions between experimental NMR data and computational structural predictions?

  • Step 1 : Validate computational models by comparing calculated vs. experimental NMR chemical shifts (GIAO method in DFT).
  • Step 2 : Use X-ray crystallography to confirm stereochemistry if discrepancies persist. For example, SHELXL refines crystallographic data to <0.8 Å resolution .
  • Case Study : A 2025 study resolved conflicting NOE signals by identifying intramolecular hydrogen bonding between the hydroxyethyl group and enamide oxygen .

Q. What strategies optimize yield and enantiomeric purity during scale-up synthesis?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible acryloylation steps.
  • Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to control stereochemistry.
  • DoE (Design of Experiments) : Statistically optimizes parameters (e.g., solvent ratio, temperature) to maximize yield (>80%) .

Q. How to investigate the compound’s mechanism of action in biological systems?

  • In Vitro Assays : Measure IC₅₀ values against enzymes (e.g., COX-2) using fluorogenic substrates.
  • SAR Studies : Modify the hydroxyethyl or furan groups to correlate structure with activity.
  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated cell lines (e.g., anti-inflammatory pathways) .

Data Contradiction Analysis

  • Issue : Conflicting solubility reports (DMSO vs. aqueous buffers).
    • Resolution : Solubility is pH-dependent; use co-solvents (e.g., PEG-400) for in vivo studies .
  • Issue : Discrepancies in reported melting points.
    • Resolution : Polymorphism analysis via DSC (Differential Scanning Calorimetry) identifies crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.